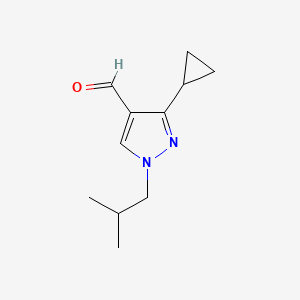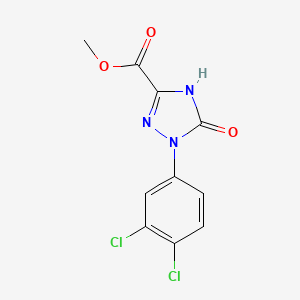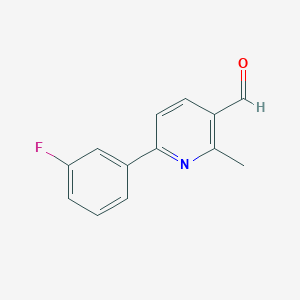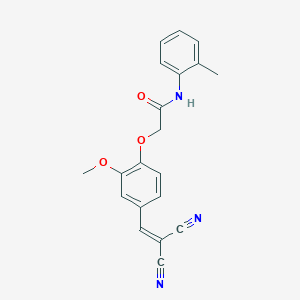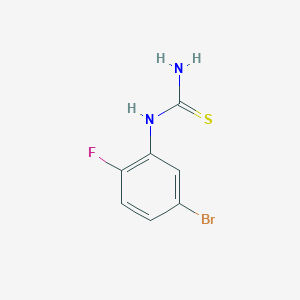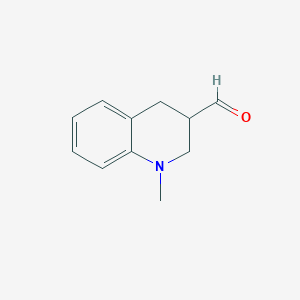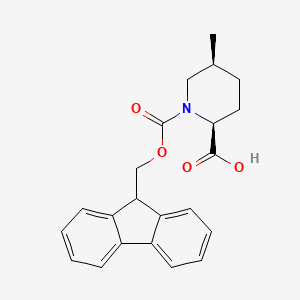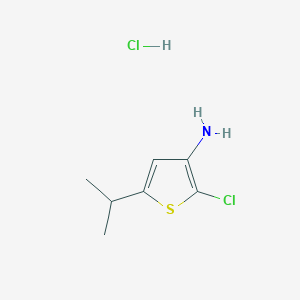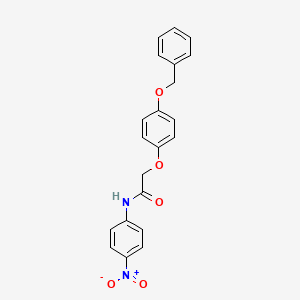
2-(4-(Benzyloxy)phenoxy)-N-(4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Benzyloxy)phenoxy)-N-(4-nitrophenyl)acetamide is an organic compound with a complex structure that includes benzyloxy, phenoxy, and nitrophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)phenoxy)-N-(4-nitrophenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(Benzyloxy)phenol: This can be achieved by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of 2-(4-(Benzyloxy)phenoxy)acetic acid: This involves the reaction of 4-(Benzyloxy)phenol with chloroacetic acid under basic conditions.
Amidation: The final step involves the reaction of 2-(4-(Benzyloxy)phenoxy)acetic acid with 4-nitroaniline in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Benzyloxy)phenoxy)-N-(4-nitrophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-(4-(Benzyloxy)phenoxy)-N-(4-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-(Benzyloxy)phenoxy)-N-(4-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo reduction to form an amine, which may further interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(Benzyloxy)phenoxy)-N-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.
2-(4-(Methoxy)phenoxy)-N-(4-nitrophenyl)acetamide: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness
2-(4-(Benzyloxy)phenoxy)-N-(4-nitrophenyl)acetamide is unique due to the presence of both benzyloxy and nitrophenyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C21H18N2O5 |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
N-(4-nitrophenyl)-2-(4-phenylmethoxyphenoxy)acetamide |
InChI |
InChI=1S/C21H18N2O5/c24-21(22-17-6-8-18(9-7-17)23(25)26)15-28-20-12-10-19(11-13-20)27-14-16-4-2-1-3-5-16/h1-13H,14-15H2,(H,22,24) |
Clé InChI |
ZOJHNWMPYCTBJR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-4-[(1-phenylethylamino)methyl]phenol](/img/structure/B12990391.png)
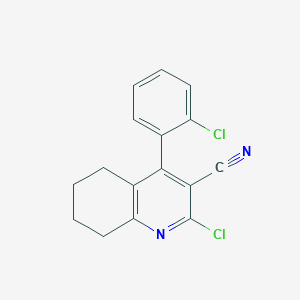
![5,9-Dimethyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B12990396.png)

